![molecular formula C10H6BrClN2O B2837619 1-(4-Bromophenyl)-4-chloro-1h-imidazole-5-carbaldehyde CAS No. 1181537-16-5](/img/structure/B2837619.png)
1-(4-Bromophenyl)-4-chloro-1h-imidazole-5-carbaldehyde
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Overview
Description
1-(4-Bromophenyl)-4-chloro-1h-imidazole-5-carbaldehyde, commonly known as BClIC, is a chemical compound that has gained significant attention due to its potential applications in scientific research. It is a heterocyclic organic compound that contains both imidazole and aldehyde functional groups. BClIC has been synthesized using various methods, and its unique chemical structure has been studied to understand its mechanism of action and potential applications in biochemical and physiological research.
Mechanism of Action
The mechanism of action of BClIC is not fully understood. However, it is believed to act as a nucleophile, reacting with electrophiles to form covalent adducts. BClIC has been shown to react with various electrophiles, including aldehydes, ketones, and epoxides. This reaction is believed to be responsible for its fluorescent properties and its ability to inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
BClIC has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, a programmed cell death, in cancer cells. BClIC has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and xanthine oxidase. In addition, BClIC has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using BClIC in lab experiments include its fluorescent properties, making it a useful tool for the detection of reactive oxygen species in living cells. BClIC is also a versatile compound that can be used as a catalyst in various organic reactions. However, the limitations of using BClIC in lab experiments include its potential toxicity and the complexity of its synthesis.
Future Directions
Research on BClIC is still ongoing, and there are many potential future directions for its use in scientific research. One potential direction is the development of BClIC-based fluorescent probes for the detection of reactive oxygen species in living cells. Another potential direction is the use of BClIC as a potential anti-tumor agent. Further research is also needed to understand the mechanism of action of BClIC and its potential applications in biochemical and physiological research.
Synthesis Methods
BClIC can be synthesized using various methods, including the reaction of 4-bromoaniline with chloroacetaldehyde in the presence of sodium hydroxide. Another method involves the reaction of 1,2-diaminobenzene with 4-bromobenzaldehyde in the presence of ammonium acetate and acetic acid. The synthesis of BClIC is a complex process that requires careful attention to detail to ensure a high yield of the final product.
Scientific Research Applications
BClIC has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of reactive oxygen species in living cells. BClIC has also been used as a catalyst in various organic reactions, including the oxidation of alcohols and the synthesis of imidazoles. In addition, BClIC has been used as a potential anti-tumor agent due to its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
3-(4-bromophenyl)-5-chloroimidazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2O/c11-7-1-3-8(4-2-7)14-6-13-10(12)9(14)5-15/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMTVTZNZFSZFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC(=C2C=O)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-4-chloro-1h-imidazole-5-carbaldehyde |
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